REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][NH:4][C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]1=2.C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][CH:20]=1>CC(C)=O>[N+:25]([C:22]1[CH:23]=[CH:24][C:19]([CH2:18][N:4]2[CH2:5][CH2:6][O:1][C:2]3[CH:10]=[CH:9][CH:8]=[CH:7][C:3]2=3)=[CH:20][CH:21]=1)([O-:27])=[O:26] |f:1.2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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O1C2=C(NCC1)C=CC=C2
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
0.959 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC=C(C=C1)[N+](=O)[O-]
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Type
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CUSTOM
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Details
|
stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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CONCENTRATION
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Details
|
After 16 hrs the mixture was concentrated in vacuo
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Duration
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16 h
|
Type
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ADDITION
|
Details
|
diluted with EtOAc
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Type
|
WASH
|
Details
|
washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic fraction was dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=CC=C(CN2C3=C(OCC2)C=CC=C3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |